Doxpicomine hydrochloride
Description
Doxpicomine hydrochloride is an investigational analgesic agent with the molecular formula C₁₂H₁₈N₂O₂·HCl and a molecular weight of 282.8 g/mol . Its chemical structure comprises a substituted 1,3-dioxane moiety linked to a pyridine ring and a dimethylamino group, formally named 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-(pyridin-3-yl)methanamine hydrochloride .
Properties
CAS No. |
69494-04-8 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11;/h3-6,11-12H,7-9H2,1-2H3;1H |
InChI Key |
LCQSIRUFGUHZQH-UHFFFAOYSA-N |
SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl |
Canonical SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doxpicomine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxpicomine hydrochloride is synthesized through a series of chemical reactions involving the formation of a substituted 1,3-dioxane structure. The synthetic route typically involves the reaction of a pyridine derivative with a dioxane compound under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Doxpicomine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Doxpicomine hydrochloride has several scientific research applications, including:
Mechanism of Action
Doxpicomine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This means that it binds to and activates mu-opioid receptors in the central nervous system, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Opioid Derivatives
Lefetamine Hydrochloride
- Molecular Formula : C₁₆H₁₉N·HCl.
- Therapeutic Class : Synthetic opioid analgesic .
- Key Differences : Larger aromatic structure compared to doxpicomine, with a benzazepine backbone instead of a 1,3-dioxane ring .
Tilidine Hydrochloride
- Molecular Formula: C₁₇H₂₃NO₂·HCl.
- Therapeutic Class : Opioid agonist used for moderate to severe pain.
Functional Analogs: Non-Opioid Agents
Dicyclomine Hydrochloride
- Molecular Formula: C₁₉H₃₅NO₃·HCl.
- Therapeutic Class : Anticholinergic (gastrointestinal spasms).
- Safety Profile : Causes systemic antimuscarinic effects (e.g., dry mouth, tachycardia) .
Desmethyldoxepin Hydrochloride
- Molecular Formula: C₁₄H₁₉NO·HCl.
- Therapeutic Class : Metabolite of tricyclic antidepressant doxepin.
- Toxicity : Requires 48-hour medical monitoring post-exposure due to delayed symptoms .
Research Findings and Analytical Challenges
Regulatory Pathways
- Doxpicomine’s classification under HS 29349990 for international trade contrasts with tilidine’s scheduling under stricter opioid regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
